Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Preparation Methods
The synthesis of Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide.
Attachment of Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, often using thiourea as a dihydrosulfide surrogate.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s benzothiophene core is known for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: The compound is studied for its potential as a kinase inhibitor and its role in modulating various biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit kinases by binding to their active sites, thereby affecting signal transduction pathways .
Comparison with Similar Compounds
Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate can be compared with other benzothiophene derivatives:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Employed as an antispasmodic.
Dorzolamide: Utilized in the treatment of glaucoma.
These compounds share the benzothiophene core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
62716-05-6 |
---|---|
Molecular Formula |
C18H16O2S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
ethyl 2-(1-benzothiophen-2-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C18H16O2S2/c1-2-20-18(19)15-9-5-3-8-14(15)12-21-17-11-13-7-4-6-10-16(13)22-17/h3-11H,2,12H2,1H3 |
InChI Key |
CEQGYHRLVZGNHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CSC2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.